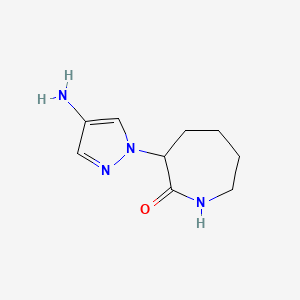

3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(4-aminopyrazol-1-yl)azepan-2-one |

InChI |

InChI=1S/C9H14N4O/c10-7-5-12-13(6-7)8-3-1-2-4-11-9(8)14/h5-6,8H,1-4,10H2,(H,11,14) |

InChI Key |

QVEYBMLTSXSPLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)N2C=C(C=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 4 Amino 1h Pyrazol 1 Yl Azepan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be employed to confirm the atomic connectivity of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one.

¹H-NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The pyrazole (B372694) ring should exhibit two characteristic singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. The amino group (-NH₂) on the pyrazole ring would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. Within the azepan-2-one (B1668282) ring, the proton at the C3 position, being adjacent to the pyrazole nitrogen and the carbonyl group, is expected to resonate as a multiplet at a downfield chemical shift compared to the other ring protons. The lactam N-H proton would also present as a broad singlet. The remaining four methylene (B1212753) groups (-CH₂) of the seven-membered ring would produce complex overlapping multiplets in the aliphatic region of the spectrum.

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides information on the carbon skeleton. A key signal would be the resonance of the lactam carbonyl carbon (C=O) at a significantly downfield position (typically >170 ppm). The three carbons of the pyrazole ring are expected in the aromatic region, with the carbon bearing the amino group (C4) showing a characteristic shift. The remaining five carbons of the azepan-2-one ring would appear in the aliphatic region.

2D-NMR Spectroscopy Two-dimensional NMR experiments are crucial for assembling the molecular fragments.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within the azepan-2-one ring, establishing the connectivity between the C3-H and the adjacent C4-CH₂ protons, and sequentially around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Lactam C=O (C2) | - | ~175 | H at C3, H at C7 |

| Azepane C3 | ~4.5-4.8 (dd) | ~55-60 | C=O, Pyrazole C5, Pyrazole C3a |

| Azepane C4 | ~1.8-2.0 (m) | ~28-32 | - |

| Azepane C5 | ~1.6-1.8 (m) | ~25-29 | - |

| Azepane C6 | ~1.9-2.1 (m) | ~35-40 | - |

| Azepane C7 | ~3.0-3.2 (m) | ~40-45 | C=O |

| Lactam N-H | ~7.5-8.0 (br s) | - | C=O, C7 |

| Pyrazole C3' | ~7.5 (s) | ~130-135 | C5' |

| Pyrazole C4' | - | ~138-142 | H at C3', H at C5' |

| Pyrazole C5' | ~7.2 (s) | ~120-125 | C3', Azepane C3 |

| Pyrazole NH₂ | ~5.0-5.5 (br s) | - | C4', C3', C5' |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino (-NH₂) group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The lactam N-H stretch would likely be observed as a single, broader band around 3200 cm⁻¹. A prominent and strong absorption band corresponding to the C=O stretch of the seven-membered lactam ring is anticipated in the range of 1640-1680 cm⁻¹. The pyrazole ring itself would contribute to absorptions from C=N and C=C stretching vibrations between 1500 and 1600 cm⁻¹. Finally, C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region of the spectrum. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3200 | N-H Stretch | Lactam Amide |

| 2850-2960 | C-H Stretch | Aliphatic (Azepane Ring) |

| 1640-1680 | C=O Stretch | Lactam Amide (Amide I) |

| 1500-1600 | C=N and C=C Stretch | Pyrazole Ring |

| 1550-1640 | N-H Bend | Primary Amine (-NH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern under collision-induced dissociation (CID) would offer further structural proof. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Cleavage of the bond between the two ring systems, leading to ions corresponding to the protonated 4-aminopyrazole and the azepan-2-one radical cation (or fragments thereof).

Typical lactam ring fragmentation, such as the loss of carbon monoxide (CO), followed by further cleavages of the aliphatic chain. nih.gov

Fragmentation of the pyrazole ring, which often involves the loss of neutral molecules like HCN. researchgate.net

| m/z (calculated) | Possible Fragment Identity | Origin |

|---|---|---|

| 209.13 | [M+H]⁺ | Protonated Molecular Ion |

| 181.10 | [M+H - CO]⁺ | Loss of carbon monoxide from lactam |

| 97.08 | [C₅H₉NO + H]⁺ | Protonated azepan-2-one fragment |

| 83.07 | [C₄H₇N₂ + H]⁺ | Protonated 4-aminopyrazole fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophoric pyrazole system. A strong absorption band corresponding to a π → π* transition within the pyrazole ring is anticipated. nih.gov The presence of the amino group, a potent auxochrome, is expected to cause a bathochromic (red) shift of this absorption maximum compared to an unsubstituted pyrazole. nih.gov It is also possible that an intramolecular charge transfer (ICT) transition occurs, from the electron-donating amino group to the electron-accepting pyrazole ring, which could give rise to a distinct absorption band. nih.gov The lactam carbonyl group may exhibit a weak n → π* transition at a longer wavelength.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule as it exists in the solid state, confirming the atomic connectivity with high precision. Key information that would be obtained includes:

Absolute Configuration: The molecule contains a stereocenter at the C3 position of the azepan-2-one ring. X-ray analysis of a resolved enantiomer or a co-crystal with a known chiral molecule would determine its absolute R or S configuration.

Solid-State Conformation: The precise bond lengths, bond angles, and torsion angles would be determined, revealing the conformation of the seven-membered azepan-2-one ring (e.g., chair, boat, or twist conformation) and the relative orientation of the pyrazole ring with respect to the lactam ring.

Intermolecular Interactions: The crystal packing would reveal details about intermolecular hydrogen bonds formed by the amino group and the lactam N-H and carbonyl groups, which govern the solid-state architecture. mdpi.com

While no crystal structure for this specific molecule is currently available in public databases, analysis of related structures suggests that hydrogen bonding would play a significant role in its crystal lattice. researchgate.netmdpi.com

Computational Chemistry and Cheminformatics Analysis of 3 4 Amino 1h Pyrazol 1 Yl Azepan 2 One

Molecular Modeling and Conformational Analysis

Molecular modeling serves as the foundation for understanding the three-dimensional nature of a molecule, which is critical for its biological function. For a molecule like 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one, which possesses significant conformational flexibility in its azepanone ring, a thorough conformational analysis is paramount.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy conformation. This is achieved through energy minimization and a systematic conformational search. For flexible molecules, various algorithms can be employed to explore the potential energy surface and identify low-energy conformers.

The process typically involves:

Initial Structure Generation: A 2D representation of this compound is converted into an initial 3D structure.

Force Field Application: A suitable molecular mechanics force field (e.g., MMFF94, AMBER) is applied to calculate the potential energy of the molecule based on bond lengths, angles, and torsions.

Conformational Search: A systematic search is performed to explore the rotational space around the single bonds, particularly within the azepanone ring and the bond connecting it to the pyrazole (B372694) ring. Methods like Monte Carlo, systematic rotational search, or low-mode dynamics are employed to generate a diverse set of possible conformations.

Energy Minimization: Each generated conformation is subjected to energy minimization to find its nearest local energy minimum. This process adjusts the geometry to relieve steric strain and optimize intramolecular interactions.

Studies on similarly flexible pyrazolone (B3327878) derivatives have demonstrated that both folded and open conformations can exist, with the final stable state being influenced by factors like linker length and intermolecular interactions in the solid state. Theoretical calculations, however, often reveal a preference for a specific conformation in the gaseous state. imist.ma For this compound, this analysis would yield a set of low-energy conformers, providing a basis for all subsequent computational work.

To gain a more accurate understanding of the molecule's electronic properties, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. nih.gov A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or 6-311++G(d,p)) to optimize the geometry of the lowest energy conformer and calculate various electronic descriptors. imist.manih.govresearchgate.net

Key properties derived from DFT calculations include:

Optimized Molecular Geometry: Provides precise bond lengths and angles for the most stable conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's electronic distribution and reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Total Energy | -750 Hartree | Thermodynamic stability metric |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries and proposing binding hypotheses. Pyrazole derivatives are known to interact with a wide range of biological targets, including kinases, cannabinoid receptors, and various enzymes. nih.govnih.govijpsonline.com

Docking simulations for this compound would involve placing the molecule into the active site of a selected protein target. The simulation then explores various binding poses and scores them based on the predicted binding energy. This process elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex.

Key interactions for this molecule would likely involve:

Hydrogen Bonds: The amino group (-NH2) on the pyrazole ring and the amide group (-NH-C=O) in the azepanone ring are potent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or the peptide backbone in a receptor's active site.

Hydrophobic Interactions: The carbon-rich azepanone ring can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic pyrazole ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

For instance, in docking studies with kinases, the aminopyrazole moiety often acts as a "hinge-binder," forming key hydrogen bonds with the protein's hinge region, a common feature for kinase inhibitors. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). nanobioletters.com Lower binding energy values suggest a more stable ligand-receptor complex and, theoretically, higher potency. Different scoring functions are used to estimate this affinity, considering factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The docking results would provide the most probable binding orientation of this compound within the active site, revealing which parts of the molecule are crucial for interaction. This structural information is vital for structure-activity relationship (SAR) studies and for designing new analogues with improved affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| TYK2 Kinase (e.g., 4PO6) | -8.5 | Leu881, Val882, Ala909 | Hydrogen bond (hinge), Hydrophobic |

| Cannabinoid Receptor 1 (e.g., 5TGZ) | -9.2 | Ser383, Trp356, Phe200 | Hydrogen bond, Pi-stacking, Hydrophobic |

| Carbonic Anhydrase II (e.g., 2CBE) | -7.8 | His94, Thr199, Thr200 | Hydrogen bond, Coordination with Zinc |

Pharmacophore Modeling for Target Interaction Definition

Pharmacophore modeling identifies the essential ensemble of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

For this compound, a pharmacophore model could be generated based on its structure and potential interactions observed in docking studies. The key features would include:

Hydrogen Bond Donor (HBD): The primary amine on the pyrazole and the amide N-H in the azepanone ring.

Hydrogen Bond Acceptor (HBA): The pyrazole nitrogen atoms and the carbonyl oxygen of the azepanone ring.

Aromatic Ring (AR): The pyrazole ring itself, which can participate in aromatic interactions.

Hydrophobic Group (HY): The aliphatic backbone of the azepanone ring.

These features define the spatial requirements for binding to a specific receptor. Such a model can be used as a 3D query to screen large compound databases to identify novel molecules that share the same essential features and are therefore likely to exhibit similar biological activity. Ligand-based pharmacophore models are often developed from a series of known active compounds, while structure-based models are derived from the key interactions observed in a ligand-receptor complex.

Table 3: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

| Hydrogen Bond Donor | Pyrazole -NH2, Azepanone -NH | Interaction with negatively charged or polar residues (e.g., Asp, Glu, Ser) |

| Hydrogen Bond Acceptor | Azepanone C=O, Pyrazole N atoms | Interaction with polar residues (e.g., Ser, Thr, Gln) or backbone amides |

| Aromatic Ring | Pyrazole Ring | Pi-stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Center | Azepanone Ring Backbone | Van der Waals interactions with nonpolar residues (e.g., Leu, Val, Ala) |

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful technique used in the absence of a known target protein structure. mdpi.com It involves identifying the essential chemical features of a set of known active molecules that are responsible for their biological activity. These features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are arranged in a specific three-dimensional orientation to create a pharmacophore model. This model then serves as a 3D query for virtual screening of compound libraries to identify new molecules with similar features and potentially similar biological activity. mdpi.comnih.gov

For this compound, a hypothetical ligand-based pharmacophore model could be generated based on its structural features. The primary amino group on the pyrazole ring and the nitrogen in the pyrazole ring can act as hydrogen bond donors and acceptors, while the carbonyl group in the azepan-2-one (B1668282) ring is a hydrogen bond acceptor. The pyrazole ring itself can be considered an aromatic feature. The spatial arrangement of these features would define the pharmacophore.

Hypothetical Pharmacophoric Features of this compound:

| Feature ID | Feature Type | Location |

| HBD1 | Hydrogen Bond Donor | Amino group on pyrazole |

| HBA1 | Hydrogen Bond Acceptor | Nitrogen on pyrazole |

| HBA2 | Hydrogen Bond Acceptor | Carbonyl group on azepan-2-one |

| AROM1 | Aromatic Ring | Pyrazole ring |

This table presents a hypothetical representation of pharmacophoric features for illustrative purposes.

Structure-Based Pharmacophore Elucidation

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be elucidated. mdpi.com This approach involves analyzing the interactions between a ligand and its binding site within the protein. researchgate.net By identifying the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, a pharmacophore model can be constructed that represents the essential features required for binding. This method offers a more accurate and detailed pharmacophore compared to ligand-based approaches.

In the context of this compound, if its biological target were known and a crystal structure of the complex was available, the key interactions could be mapped. For instance, the amino group might form a hydrogen bond with a glutamic acid residue, while the carbonyl group could interact with a lysine (B10760008) residue in the active site. The pyrazole ring could engage in pi-pi stacking with an aromatic amino acid like phenylalanine.

Hypothetical Structure-Based Pharmacophore Model:

| Feature | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond Donor | Glu127 | 2.8 |

| Hydrogen Bond Acceptor | Lys78 | 3.0 |

| Aromatic Ring | Phe192 | 4.5 |

This table is a hypothetical illustration of a structure-based pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are valuable for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Predictive Models

The development of a predictive QSAR or QSPR model for analogs of this compound would involve several steps. First, a dataset of structurally related compounds with their corresponding experimental activity or property data would be required. Next, a variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Finally, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the observed activity or property. researchgate.net

Example of a Hypothetical QSAR Model Equation:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (H-Bond Donors) + 3.5

This equation is a simplified, hypothetical example for illustrative purposes.

Chemoinformatics and Chemical Space Analysis

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Chemical space analysis is a key aspect of chemoinformatics that aims to understand the distribution and diversity of molecules within a given dataset or in the vastness of all possible chemical structures.

Assessment of Molecular Diversity and Scaffold Uniqueness

Assessing the molecular diversity and scaffold uniqueness of a compound like this compound is crucial for evaluating its novelty and potential for lead discovery. researchgate.net The fusion of a pyrazole ring with an azepan-2-one system represents a distinct chemical scaffold. Its uniqueness can be quantified by comparing its structural features to those of known bioactive molecules in databases like PubChem or ChEMBL. Molecular fingerprints and scaffold analysis tools can be used to systematically compare the compound's topology and framework to existing chemical entities. The pyrazole scaffold itself is recognized as a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. nih.gov

Similarity Searching and Clustering for Analog Identification

Similarity searching and clustering are fundamental chemoinformatics techniques used to identify structurally similar molecules to a query compound. mdpi.com For this compound, similarity searching in large chemical databases could reveal commercially available or synthetically accessible analogs. These analogs could then be acquired or synthesized for biological testing, expanding the structure-activity relationship understanding. Clustering algorithms can be used to group a large set of pyrazole-containing compounds based on their structural similarity, helping to identify different structural classes and to select a diverse subset for further investigation.

Preclinical Biological Evaluation and Mechanistic Investigations of 3 4 Amino 1h Pyrazol 1 Yl Azepan 2 One

In Vitro Studies on Molecular and Cellular Targets

Enzyme Inhibition Assays and Kinetics (e.g., Kinases, Proteases, Esterases, Hydrolases)

Derivatives of the aminopyrazole scaffold have been extensively studied as enzyme inhibitors, particularly targeting kinases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a core structure in some aminopyrazoles, is recognized as a valuable scaffold for developing kinase inhibitors. nih.govmdpi.com Modifications on this scaffold have led to the development of potent inhibitors for several kinase families.

For instance, certain 3-amino-1H-pyrazole-based compounds have been identified as selective inhibitors of the PCTAIRE subfamily of cyclin-dependent kinases (CDKs), such as CDK16. nih.govresearchgate.net One optimized derivative demonstrated high cellular potency for CDK16 with an EC50 of 33 nM. nih.govresearchgate.net Other aminopyrazole derivatives have shown potent, selective inhibition of p38 MAP kinase. mdpi.comnih.gov X-ray crystallography has revealed that these compounds bind to the ATP binding pocket of the kinase. nih.gov Additionally, various pyrazole (B372694) derivatives have been designed and evaluated as multi-targeted inhibitors against Janus kinases (JAK2/3) and Aurora A/B kinases, with IC50 values ranging from nanomolar to low micromolar concentrations. nih.govresearchgate.net Some pyrazole-based compounds have also been investigated as inhibitors of thrombin, a key serine protease in the coagulation cascade. mdpi.com

Table 1: Kinase Inhibition by Select Aminopyrazole Derivatives

| Compound Class | Target Kinase(s) | Potency (IC50/EC50) |

|---|---|---|

| 3-amino-1H-pyrazole derivative | CDK16 | 33 nM |

| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone | p38 MAP kinase | Potent Inhibition |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK2 | 0.166 µM |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | JAK3 | 0.057 µM |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative | Aurora A | 0.939 µM |

Note: This data represents related compounds, not 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one.

Receptor Binding Assays and Allosteric Modulation (e.g., CB2, σ1R, nAChR, CXCR4, ARs)

The pyrazole scaffold is also present in compounds designed to interact with various receptors. For example, pyrazoline derivatives have been evaluated for their binding affinity to cannabinoid receptors, with some showing a 97% affinity for the CB1 receptor at a 3 µM concentration. nih.gov The related azepan-2-one (B1668282) ring, found in the specified compound, has been incorporated into a new class of cannabinoid type 2 (CB2) receptor agonists. researchgate.net One such derivative displayed high selectivity for CB2 (EC50 = 21.0 nM) over CB1 (EC50 > 30 µM). researchgate.net

Furthermore, pyrazole derivatives have been synthesized and evaluated as androgen receptor (AR) antagonists for potential use in prostate cancer. nih.gov A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed potent antiproliferative activity against the LNCaP prostate cancer cell line and were able to downregulate the androgen receptor target gene, prostate-specific antigen (PSA). nih.gov Other research has focused on developing pyrazole-containing compounds as positive allosteric modulators for the M4 muscarinic acetylcholine receptor (mAChR), a target for neurological diseases. nih.gov

Cellular Pathway Modulation Studies (e.g., Cell Cycle, Apoptosis)

Consistent with their activity as kinase inhibitors, aminopyrazole derivatives have been shown to modulate critical cellular pathways like the cell cycle and apoptosis. Inhibition of CDK16 by a 3-amino-1H-pyrazole derivative was found to cause a G2/M phase cell cycle arrest. nih.govresearchgate.net Similarly, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives that inhibit Aurora kinases also induced cell cycle arrest in the G2 phase. nih.govresearchgate.net

In the context of apoptosis, or programmed cell death, pyrazole-fused curcumin analogues were found to induce morphological changes characteristic of apoptosis in breast cancer cells. nih.govacs.org These compounds also enhanced the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.govacs.org Studies on N-propananilide derivatives bearing a pyrazole ring have shown they can provide neuroprotection by decreasing the levels of the pro-apoptotic protein Bax and reducing caspase-3 activation. nih.gov

Cell-Based Phenotypic Screening (e.g., Antimicrobial, Antitubercular, Antimalarial, Anti-inflammatory)

Phenotypic screening has identified a range of potential therapeutic activities for aminopyrazole compounds. Several pyrazole derivatives have demonstrated anti-inflammatory properties, which is consistent with the inhibition of inflammatory kinases like p38 MAP. mdpi.comnih.gov

In the area of infectious diseases, various pyrazole-based compounds have been tested for antimicrobial and antitubercular activity. nih.govnih.gov 5-aminopyrazole derivatives have shown potent activity against Mycobacterium tuberculosis, with MIC values as low as 2.23 µM. mdpi.com Some N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have also shown potential as antitubercular agents. researchgate.net Furthermore, a 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold was identified and optimized for efficacy against visceral leishmaniasis. nih.gov Other pyrazole derivatives have been evaluated against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

Table 2: Phenotypic Screening of Select Aminopyrazole Derivatives

| Compound Class | Screened Activity | Target Organism/Cell Line | Result |

|---|---|---|---|

| 5-aminopyrazole derivative | Antitubercular | M. tuberculosis | MIC between 2.23 and 4.61 µM |

| 6-amino-1H-pyrazolo[3,4-d]pyrimidine | Anti-leishmanial | Leishmania donovani | Efficacious in mouse model |

| 3-(4-biphenyl)-5-phenyl-2-pyrazoline | Anti-inflammatory | Carrageenan-induced paw edema | Active |

Note: This data represents related compounds, not this compound.

In Vivo Studies in Relevant Animal Models

Efficacy Evaluation in Disease Models (e.g., Anti-inflammatory, Anti-proliferative, Anti-infective)

While in vivo data for the specific compound of interest is unavailable, studies on related aminopyrazole derivatives have demonstrated efficacy in animal models. Orally bioavailable and selective inhibitors of p38 MAP kinase, based on a 5-amino-1H-pyrazol-4-yl methanone scaffold, have been advanced into clinical trials for inflammatory diseases. nih.gov

In the realm of anti-infective research, optimized 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine compounds showed efficacy when orally dosed in a mouse model of visceral leishmaniasis. nih.gov For anti-proliferative evaluation, pyrazole-based analogues of Combretastatin A-4, a potent anticancer agent, have been synthesized and show promise, although specific in vivo efficacy data for these analogues is part of ongoing research. researchgate.net The general success of related compounds in vivo underscores the therapeutic potential of the broader aminopyrazole class.

Target Engagement Validation in Biological Systems

No studies detailing the target engagement of this compound in any biological system are currently available in the public domain. Information regarding its direct interaction with, and modulation of, specific molecular targets in cellular or in vivo models has not been published.

Biochemical Marker Analysis

There is no available data from preclinical studies on the analysis of biochemical markers following treatment with this compound. Consequently, information on the compound's effect on downstream signaling pathways, protein expression, or other biomarkers that would elucidate its mechanism of action is not available.

Structure Activity Relationship Sar and Rational Ligand Design for Pyrazolylazepanones

Systematic Modification of the Pyrazole (B372694) Ring

The biological activity of pyrazole-containing compounds can be finely tuned by altering the substituents at various positions on the pyrazole ring. SAR studies on different classes of pyrazole derivatives have established several general principles.

N1 Position: The N1 position of the pyrazole ring is directly attached to the azepane moiety in the parent compound. In related series of bioactive pyrazoles, substitution at this position with large, aromatic groups has been shown to be critical for potent activity. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be a structural requirement for high antagonistic activity. nih.gov The nature of the substituent at N1 can influence the orientation of the entire molecule within a binding pocket.

C3 Position: The C3 position often accommodates groups that can form key interactions with the target protein. Modifications at this position can range from small alkyl groups to larger functional groups like carboxamides. In the aforementioned cannabinoid antagonist series, a piperidinyl carboxamide at the C3-position was essential for potency. nih.gov The introduction of groups capable of hydrogen bonding or hydrophobic interactions at C3 can significantly enhance binding affinity.

C5 Position: The C5 position is another critical point for modification. The introduction of substituted aryl rings at this position is a common strategy in medicinal chemistry. For example, a para-substituted phenyl ring at C5 was found to be a requirement for potent and selective cannabinoid CB1 receptor antagonism. nih.gov The electronic nature of the substituent on this aryl ring (electron-donating or electron-withdrawing) can further modulate activity. nih.gov For example, electron-withdrawing groups have been shown to enhance the antinociceptive efficacy in some pyrazole analogs. nih.gov Conversely, electron-donating groups like a methoxy (B1213986) moiety have been found to confer additional hydrogen bonding opportunities and improve interaction with certain enzymes like COX-2. nih.gov

The following table summarizes general findings on substituent effects from various pyrazole-containing compound series.

| Position | Substituent Type | General Effect on Biological Activity | Reference Compound Class |

| N1 | Large, substituted aryl groups (e.g., 2,4-dichlorophenyl) | Often crucial for potent activity, influences molecular orientation. | Cannabinoid Antagonists nih.gov |

| C3 | Groups capable of H-bonding (e.g., carboxamides) | Can significantly enhance binding affinity. | Cannabinoid Antagonists nih.gov |

| C5 | Substituted aryl rings (e.g., p-iodophenyl) | Important for potency and selectivity. | Cannabinoid Antagonists nih.gov |

| Aryl Ring at C5 | Electron-withdrawing groups (e.g., -NO2, -Br) | May increase potency for certain targets. | Antinociceptive Agents nih.gov |

| Aryl Ring at C5 | Electron-donating groups (e.g., -OCH3) | Can provide additional H-bonding and improve interactions. | COX-2 Inhibitors nih.gov |

The 4-amino group on the pyrazole ring is a significant feature of the core structure. This primary amine can act as a crucial hydrogen bond donor, anchoring the ligand into a specific orientation within a protein's binding site. The presence and modification of this group are key aspects of rational drug design. mdpi.com

Several studies have highlighted the importance of the 4-aminopyrazole moiety for various biological activities. For instance, a series of 4-aminopyrazole derivatives were developed as potent inhibitors of Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. nih.gov The 4-amino group in these compounds often serves as a key attachment point for larger side chains that occupy specific sub-pockets of the kinase ATP binding site.

Modification of the 4-amino group into various derivatives, such as amides, ureas, or sulfonamides, is a common strategy to explore the available chemical space and optimize activity. These modifications can alter the hydrogen bonding capacity, introduce new interaction points, and modulate physicochemical properties like solubility and cell permeability. For example, in the development of JNK3 inhibitors, the 4-aminopyrazole scaffold was optimized to produce compounds with high potency and isoform selectivity. acs.org

The table below presents data for selected 4-aminopyrazole derivatives designed as JAK inhibitors, illustrating the impact of modifying the group attached to the 4-amino position. nih.gov

| Compound | R Group (Attached to 4-amino-pyrazole) | JAK1 Inhibition (%) | JAK2 Inhibition (%) | JAK3 Inhibition (%) |

| 17k | 4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl | 95 | 92 | 98 |

| 17l | 4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl | 96 | 94 | 99 |

| 17m | 4-(propylamino)-5-(trifluoromethyl)pyrimidin-2-yl | 97 | 96 | 100 |

| 17n | 4-(isopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl | 97 | 96 | 100 |

Data from Bioorganic & Medicinal Chemistry Letters, 2016, 26(12), 2843-2848. nih.gov As shown, small variations in the alkyl chain on the pyrimidine (B1678525) ring attached to the 4-amino group lead to highly potent inhibitors of all three JAK isoforms, with compound 17m showing IC50 values of 0.67 μM, 0.098 μM, and 0.039 μM against JAK1, JAK2, and JAK3, respectively. nih.gov This highlights the critical role of the 4-amino group as a platform for introducing moieties that confer high-affinity binding.

Linker Region Modifications and Their Stereochemical Impact

In the structure of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one, the "linker" is the single bond connecting the N1 atom of the pyrazole to the C3 atom of the azepane ring. The most significant aspect of this linkage is the creation of a stereocenter at the C3 position of the azepane ring.

The presence of this chiral center means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers will have identical physical properties in an achiral environment but will interact differently with chiral biological targets such as enzymes and receptors.

This differential interaction is a cornerstone of pharmacology. Typically, one enantiomer (the eutomer) will exhibit significantly higher biological activity than the other (the distomer). The ratio of their potencies is known as the eudismic ratio. Therefore, the stereochemistry at the C3 position is of paramount importance for the biological activity of pyrazolylazepanones. Rational ligand design for this class of compounds must involve the synthesis and biological evaluation of the individual enantiomers to identify the more active one. The three-dimensional arrangement of the pyrazole ring relative to the azepane ring is fixed by the stereochemistry at C3, and this orientation will ultimately determine the quality of the fit within the target's binding site. Further modifications, such as restricting the rotation around the N1-C3 bond by introducing bulky substituents, could also be a strategy to lock the molecule in its bioactive conformation.

Bioisosteric Replacements to Optimize Potency and Selectivity

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for fine-tuning the physicochemical and pharmacological properties of a lead compound. In the context of pyrazolylazepanones, this approach can be systematically applied to the pyrazole core, the azepanone ring, and their various substituents to enhance potency, selectivity, and pharmacokinetic profiles.

The amino group at the 4-position of the pyrazole ring is a critical determinant of the molecule's interaction with its biological target. This functional group can participate in hydrogen bonding, ionic interactions, or serve as a point for further chemical modification. Bioisosteric replacements for an amino group are selected to mimic its size, shape, and electronic properties while potentially improving metabolic stability or target affinity.

Table 1: Potential Bioisosteric Replacements for the 4-Amino Group on the Pyrazole Ring

| Bioisostere | Potential Advantages | Rationale for Replacement |

| Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor. | May alter the hydrogen bonding network with the target protein. |

| Methylamino (-NHCH₃) | Introduces a small lipophilic group. | Can probe for nearby hydrophobic pockets and may improve cell permeability. |

| Fluoro (-F) | Small, electronegative atom. | Can alter the electronic properties of the pyrazole ring and potentially improve metabolic stability. |

| Methoxy (-OCH₃) | Hydrogen bond acceptor with increased lipophilicity. | Can explore different electronic and steric interactions within the binding site. |

| Small amides (-NHC(O)CH₃) | Introduces a hydrogen bond donor and acceptor with a different spatial arrangement. | Can provide additional interaction points and influence the conformation of the molecule. |

Systematic replacement of the 4-amino group with these and other bioisosteres allows for a detailed exploration of the SAR. For instance, if replacing the amino group with a hydroxyl group leads to a significant change in activity, it would suggest that the hydrogen-bonding capability at this position is crucial for target engagement.

Design Strategies for Enhanced Target Selectivity

Achieving target selectivity is a paramount goal in drug design, as it minimizes off-target effects and improves the therapeutic index of a compound. For pyrazolylazepanones, rational design strategies can be employed to confer selectivity for a specific biological target over others. These strategies often involve exploiting subtle differences in the amino acid composition and architecture of the binding sites of different proteins.

One common approach is the introduction of bulky or sterically demanding substituents. By carefully positioning such groups, it is possible to create molecules that can only be accommodated by the binding site of the intended target, while being excluded from the narrower binding sites of off-targets. For example, modifying the azepanone ring with a strategically placed cyclopropyl (B3062369) or tert-butyl group could enhance selectivity.

Table 2: Design Strategies for Enhancing Target Selectivity of Pyrazolylazepanones

| Design Strategy | Example Modification | Rationale |

| Steric Hindrance | Introduction of a bulky substituent (e.g., tert-butyl) on the azepanone ring. | To exploit differences in the size and shape of the binding pockets between the target and off-targets. |

| Conformational Constraint | Introduction of a double bond or cyclization of a side chain. | To lock the molecule into a specific conformation that is optimal for binding to the desired target. |

| Exploitation of Specific Interactions | Incorporation of a functional group that can form a unique hydrogen bond or ionic interaction with a specific residue in the target's active site. | To increase affinity for the intended target by leveraging unique features of its binding site. |

| Modulation of Physicochemical Properties | Altering lipophilicity and polarity through substituent changes. | To optimize the pharmacokinetic profile and favor distribution to the target tissue or organ. |

Metabolic Stability and Preclinical Pharmacokinetic Considerations for Pyrazolylazepanones

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability, Hepatocyte Stability)

The in vitro metabolic stability of a compound is a critical parameter assessed during early drug discovery to predict its in vivo half-life and clearance. This is often evaluated using liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. researchgate.net For pyrazole (B372694) derivatives, metabolic stability can vary significantly based on the specific substitutions on the pyrazole ring and other parts of the molecule. nih.gov

Microsomal Stability:

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP450) enzymes, the major players in phase I metabolism. Studies on various pyrazole-containing compounds have shown a range of metabolic stability in liver microsomes from different species, including human, rat, mouse, and dog. For instance, some novel diaryl pyrazole resorcinol (B1680541) Hsp90 inhibitors underwent rapid glucuronidation in mouse liver microsomes. aacrjournals.org The metabolic stability of pyrazole derivatives is a key factor in their potential as drug candidates. nih.gov

Hepatocyte Stability:

Hepatocytes are whole liver cells that contain both phase I and phase II metabolic enzymes, offering a more comprehensive in vitro model of liver metabolism. Assays using hepatocytes can provide a more accurate prediction of in vivo hepatic clearance. For pyrazole-based compounds, hepatocyte stability assays would reveal susceptibility to a broader range of metabolic transformations, including conjugation reactions like glucuronidation and sulfation.

While specific data for 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one is unavailable, the general approach involves incubating the compound with hepatocytes and measuring its disappearance over time using LC-MS/MS. escientificpublishers.com The results are typically expressed as half-life (t½) and intrinsic clearance (CLint).

Below is an interactive data table illustrating typical, hypothetical metabolic stability data for a generic pyrazole derivative.

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Human | Microsomes | 45 | 30 |

| Rat | Microsomes | 25 | 55 |

| Human | Hepatocytes | 60 | 20 |

| Rat | Hepatocytes | 35 | 40 |

Identification of Preclinical Metabolites using LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to identify and quantify metabolites in biological matrices. researchgate.netnih.gov For pyrazole-containing compounds, several common metabolic pathways have been identified.

The primary routes of metabolism for pyrazole derivatives often involve oxidation and conjugation. nih.gov Common metabolic transformations include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the pyrazole ring or its substituents.

Demethylation: Removal of a methyl group, a common reaction for compounds containing N-methyl or O-methyl groups. nih.gov

Glucuronidation: Conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion. aacrjournals.org

Acylation: Addition of an acyl group. nih.gov

For example, the metabolism of the pyrazolone (B3327878) drug propyphenazone (B1202635) primarily involves demethylation, followed by the formation of an enolglucuronide of N-(2)-demethylpropyphenazone as the main urinary metabolite. nih.gov Similarly, aminopyrine (B3395922) undergoes demethylation and acylation. nih.gov Studies on 1-phenylpyrazole (B75819) have shown that it can be metabolized to mono- and di-hydroxylated derivatives. researchgate.net The identification of these metabolites is crucial for understanding the compound's clearance mechanisms and identifying any potentially active or toxic metabolites. chromatographyonline.com

A hypothetical summary of potential metabolites for a pyrazolylazepanone derivative is presented in the table below.

| Metabolite ID | Proposed Biotransformation | m/z |

| M1 | Hydroxylation on azepanone ring | [M+16]+ |

| M2 | N-dealkylation of pyrazole substituent | [M-R]+ |

| M3 | Glucuronidation of parent compound | [M+176]+ |

| M4 | Oxidation of amino group | [M+16-NH3]+ |

Pharmacokinetic Profiling in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic (PK) studies in animal models such as mice, rats, and dogs are essential to understand how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. hilarispublisher.com

Absorption: The oral bioavailability of pyrazole derivatives can be variable. For a series of diaryl pyrazole Hsp90 inhibitors, oral bioavailability in mice ranged from 1.8% to 29.6%. aacrjournals.org Another pyrazole derivative, compound 452, was reported to have excellent oral bioavailability in rats. nih.govmdpi.com The absorption of pyrazolones like aminopyrine is rapid and almost complete after oral administration. nih.gov

Distribution: Following absorption, a drug distributes into various tissues. The volume of distribution (Vd) provides an indication of the extent of this distribution. For propyphenazone, the distribution volume was found to be 2 L/kg in humans. nih.gov

Excretion: Compounds and their metabolites are eliminated from the body primarily through urine and feces. For pyrazole-containing drugs, both renal and fecal excretion routes are important. Unchanged aminopyrine is excreted in only small amounts, with the majority being eliminated as metabolites. nih.gov

The following table provides a hypothetical example of pharmacokinetic parameters for a generic pyrazole derivative in rats.

| Parameter | Value | Unit |

| Oral Bioavailability (F) | 25 | % |

| Maximum Concentration (Cmax) | 500 | ng/mL |

| Time to Maximum Concentration (Tmax) | 1.5 | h |

| Half-life (t½) | 4 | h |

| Clearance (CL) | 1.2 | L/h/kg |

| Volume of Distribution (Vd) | 3.5 | L/kg |

Future Perspectives in Chemical Biology and Drug Discovery

Advancements in Synthetic Methodologies for Azepane and Pyrazole (B372694) Derivatives

The future development of pyrazolylazepanones is intrinsically linked to the innovation in synthetic organic chemistry. Efficient and versatile synthetic routes are paramount for generating diverse libraries of analogs for structure-activity relationship (SAR) studies. Recent progress in the synthesis of both azepane and pyrazole cores provides a strong foundation for these future endeavors.

For the azepane moiety, traditional methods are being supplemented by novel strategies that offer greater control and complexity. A noteworthy advancement is the photochemical dearomative ring expansion of nitroarenes, which uses blue light to transform a six-membered aromatic ring into a seven-membered azepane system in two steps. nih.gov Other innovative approaches include the tandem Staudinger-aza Wittig-mediated ring expansion from 6-azido sugars and the ring-closing metathesis (RCM) of diene precursors. nih.gov An osmium-catalyzed tethered aminohydroxylation has also been developed for the stereoselective synthesis of highly functionalized azepanes. nih.govacs.org These methods provide powerful tools to create complex and stereochemically rich azepane scaffolds.

The synthesis of the pyrazole core has also seen significant innovation, moving beyond classical condensation reactions. chim.it Modern techniques often employ "environment-friendly" procedures and advanced catalysts. ias.ac.in For instance, silver-catalyzed synthesis has been used to produce trifluoromethylated pyrazoles, while iodine-catalyzed reactions of aldehyde hydrazones offer another efficient protocol. nih.gov Microwave-assisted synthesis and the use of deep eutectic solvents are also gaining traction for the rapid and efficient construction of pyrazole rings. ias.ac.inmdpi.com These advanced methodologies will be crucial for rapidly accessing novel derivatives of 3-(4-Amino-1H-pyrazol-1-YL)azepan-2-one for biological screening.

| Heterocycle | Advanced Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Azepane | Photochemical Dearomative Ring Expansion | Converts simple nitroarenes to complex azepanes using blue light; occurs at room temperature. | nih.gov |

| Azepane | Osmium-Catalyzed Tethered Aminohydroxylation | Allows for stereoselective installation of a C-N bond, creating highly hydroxylated derivatives. | nih.govacs.org |

| Azepane | Formal 1,3-Migration/Annulation | Utilizes α-imino rhodium carbenes for efficient synthesis of seven-membered N-heterocycles. | bohrium.com |

| Pyrazole | Silver-Catalyzed Synthesis | Effective for producing 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides. | nih.gov |

| Pyrazole | Iodine-Catalyzed Oxidative Coupling | Synthesizes pyrazole derivatives from aldehyde hydrazones and electron-deficient olefins. | nih.gov |

| Pyrazole | Microwave-Assisted Cycloaddition | Allows for the rapid, solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles in high yields. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. rsc.orgresearchgate.net For a scaffold like this compound, these computational tools offer immense potential to navigate the vast chemical space and optimize therapeutic properties.

Target Identification and Validation: ML algorithms can analyze large biological datasets to predict and prioritize novel protein targets for which pyrazolylazepanone derivatives might have high affinity.

Virtual Screening and Hit Generation: Generative models and deep learning algorithms can design novel molecules in silico with desired properties, such as high predicted potency and selectivity against a specific target, like a protein kinase. rsc.org

ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs before they are synthesized, saving time and resources. cas.orgnih.gov

Lead Optimization: AI can guide the optimization process by suggesting specific molecular modifications to improve potency, reduce off-target effects, or overcome drug resistance mutations. rsc.org

Case studies in kinase inhibitor development have already demonstrated the real-world impact of AI, leading to the optimization of potent and selective BTK and EGFR inhibitors. rsc.org A similar ML-driven approach, such as the Kinase drUgs mAchine Learning frAmework (KUALA), could be adapted to reposition known molecules or design novel ones against various kinase targets by analyzing molecular descriptors. springernature.com The integration of these technologies will be crucial for unlocking the full therapeutic potential of the pyrazolylazepanone scaffold.

Exploration of Novel Biological Targets for Pyrazolylazepanones

The aminopyrazole moiety is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. nih.govmdpi.com The recently approved Bruton's Tyrosine Kinase (BTK) inhibitor, Pirtobrutinib, features a 5-aminopyrazole core, highlighting the therapeutic relevance of this scaffold. mdpi.com This provides a logical starting point for exploring the biological targets of this compound and its derivatives.

Future research should focus on screening this compound class against a broad panel of kinases implicated in oncology and autoimmune disorders. Beyond well-established targets, efforts should be directed toward novel or challenging kinases where high selectivity is required. The ubiquitin E3 ligase pathway, whose dysfunction is linked to cancer, also represents a novel class of drug targets for which pyrazole-based compounds could be investigated. nih.gov

Furthermore, the pyrazole nucleus is known for a wide spectrum of biological activities beyond kinase inhibition, including anti-inflammatory, analgesic, and antimicrobial effects. mdpi.comnih.gov This suggests that pyrazolylazepanones could modulate other target classes. Systematic screening and target deconvolution studies could uncover unexpected mechanisms of action and open up new therapeutic applications.

| Potential Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Bruton's Tyrosine Kinase (BTK), p38 MAP Kinase, VEGFR, PDGFR, c-KIT | Oncology, Inflammation, Autoimmune Diseases | nih.govmdpi.comnih.gov |

| Ubiquitin Ligases | E3 Ligases | Oncology | nih.gov |

| Enzymes in Inflammatory Pathways | Cyclooxygenase (COX) | Inflammation, Pain | mdpi.com |

| Metabolic Enzymes | Glutamine Transporter (ASCT2/SLC1A5) | Oncology | nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | Metabolic Disorders, Neurology | researchgate.net |

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

The successful translation of a promising compound from the laboratory to the clinic heavily relies on the predictive power of preclinical models. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex tumor microenvironment (TME) and intercellular interactions found in vivo. nih.gov Consequently, there is a significant push towards more sophisticated and clinically relevant models.

For evaluating compounds like this compound, future studies must leverage these advanced platforms:

3D Organoids and Spheroids: These models better mimic the three-dimensional architecture and cell-cell interactions of human tumors, providing more accurate assessments of drug efficacy. nih.gov

Patient-Derived Xenografts (PDX): Created by implanting tumor tissue from a patient into an immunodeficient mouse, PDX models preserve the original tumor's heterogeneity and genetic landscape. nih.govallenpress.com They are invaluable for testing targeted therapies and identifying biomarkers of response.

Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that drive tumor formation, making them ideal for studying the role of particular oncogenic pathways and the mechanisms of drug action. allenpress.com

Humanized Mouse Models: By engrafting human immune cells into immunodeficient mice, these models allow for the preclinical evaluation of immunotherapies and their combination with targeted agents. technologynetworks.com

The use of these advanced models will provide crucial insights into the efficacy, mechanism of action, and potential resistance mechanisms associated with pyrazolylazepanone-based drug candidates, thereby increasing the likelihood of success in human clinical trials. technologynetworks.comnumberanalytics.com

Potential as Probes for Biological Systems and Chemical Tool Development

Beyond their potential as therapeutics, molecules like this compound can be developed into valuable chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells or organisms.

To serve as a chemical probe, a compound must exhibit high potency and selectivity for its target. Assuming a potent and selective pyrazolylazepanone is identified, it can be further modified to create a research tool. This could involve:

Affinity-based Probes: Incorporating a photoreactive group or a latent reactive handle to allow for covalent labeling and subsequent identification of the target protein(s) via proteomics.

Fluorescent Probes: Attaching a fluorophore to the scaffold to enable visualization of the target's localization and dynamics within the cell using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag to facilitate the isolation and purification of the target protein and its binding partners for further characterization.

By developing derivatives of this compound into a suite of chemical tools, the scientific community can gain a deeper understanding of complex biological pathways, validate new drug targets, and explore the active sites of enzymes, similar to how flavone (B191248) derivatives have been used to probe cytochrome P450 enzymes. nih.gov This dual role as both a potential therapeutic and a research tool significantly enhances the value of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.